molecular formula C10H10Cl2F2O2 B14766478 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol

2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol

Cat. No.: B14766478
M. Wt: 271.08 g/mol
InChI Key: XHFZSPQLEOLBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol is a chemical compound with the molecular formula C10H10Cl2F2O2. It is known for its unique structural features, including the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol typically involves the reaction of 3-ethoxy-2,6-difluorobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.

    Substitution: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace these halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thioethers.

Scientific Research Applications

2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to these targets, contributing to its biological activity.

Comparison with Similar Compounds

  • 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol
  • 2,2-Dichloro-1-(2,6-difluorophenyl)ethanol
  • 2,2-Dichloro-1-(3-ethoxy-4-fluorophenyl)ethanol

Comparison: Compared to its analogs, 2,2-Dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol is unique due to the presence of both ethoxy and difluorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H10Cl2F2O2

Molecular Weight

271.08 g/mol

IUPAC Name

2,2-dichloro-1-(3-ethoxy-2,6-difluorophenyl)ethanol

InChI

InChI=1S/C10H10Cl2F2O2/c1-2-16-6-4-3-5(13)7(8(6)14)9(15)10(11)12/h3-4,9-10,15H,2H2,1H3

InChI Key

XHFZSPQLEOLBKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(C(Cl)Cl)O)F

Origin of Product

United States

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